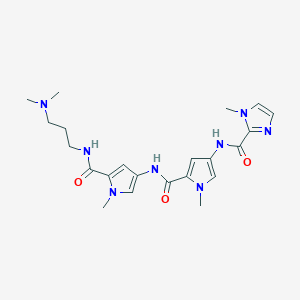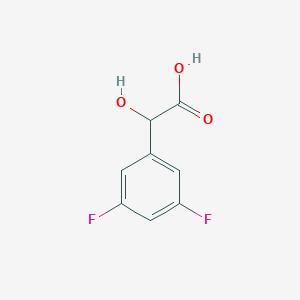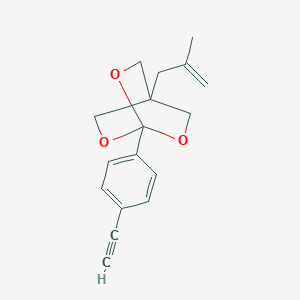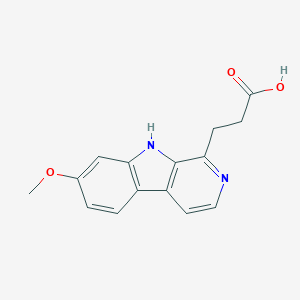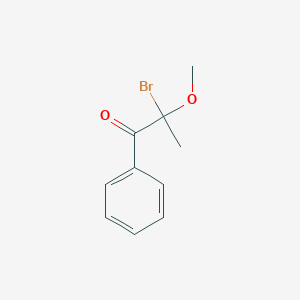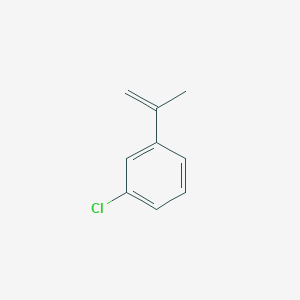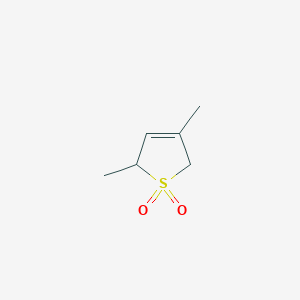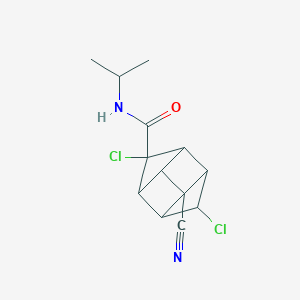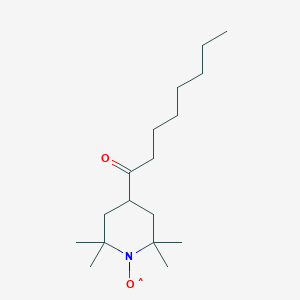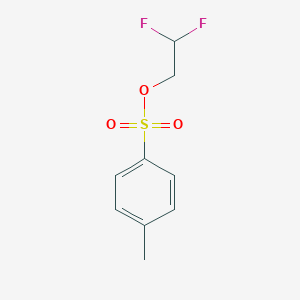
2,2-Difluoroethyl p-toluenesulfonate
Vue d'ensemble
Description
2,2-Difluoroethyl p-toluenesulfonate is a chemical compound with the molecular formula C9H10F2O3S and a molecular weight of 236.24 . It is used as a reagent in the preparation of (difluorophenyl)(arylmethyl)thiobutanol fungicides . It is also a versatile reagent that finds extensive use in organic synthesis .
Synthesis Analysis
The synthesis of 2,2-Difluoroethyl p-toluenesulfonate can be achieved from 2,2-Difluoroethanol and Tosyl chloride . It is also used as a reagent for the synthesis of vinyl ethers. The reaction of 2,2-Difluoroethyl p-toluenesulfonate with an alcohol in the presence of a base such as sodium hydride can yield the corresponding tosylate ester .Molecular Structure Analysis
The molecular structure of 2,2-Difluoroethyl p-toluenesulfonate consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .Chemical Reactions Analysis
In organic synthesis, 2,2-Difluoroethyl p-toluenesulfonate is used to introduce fluorine atoms and sulfonate esters into organic compounds . It is also used in the preparation of (difluorophenyl)(arylmethyl)thiobutanol fungicides .Physical And Chemical Properties Analysis
The boiling point of 2,2-Difluoroethyl p-toluenesulfonate is predicted to be 335.0±32.0 °C and its density is predicted to be 1.300±0.06 g/cm3 . It is a clear liquid stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
One of the primary applications of 2,2-Difluoroethyl p-toluenesulfonate is as a reagent for the synthesis of fluorinated compounds. The difluoroethyl group in the molecule is an excellent source of fluorine, which is highly desirable in organic chemistry due to its unique properties .
Molecular Imaging
Fluorinated compounds are widely used in molecular imaging. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and better performance .
Pharmaceuticals
An increasing number of pharmaceutical compounds are fluorinated, as fluorine substitution imparts specific pharmacological properties that are needed to achieve efficacy against diseases .
Materials Science
Cutting-edge research and emerging applications use new fluorinated carbon materials such as fullerenes, carbon nanotubes, polycyclic aromatic molecules, carbon nanofibers, and graphenes .
Enzymatic Synthesis
Enzymatic methods for the synthesis of fluorinated compounds are significant for creating excellent fluoride synthase in future research .
Environmental Fate
The occurrence and fate of fluorinated compounds in the environment are analyzed in various products like refrigerants, agrochemicals, pharmaceuticals, and coating materials .
Polymer Research
Recent advancements in the research of fluorinated polymers highlight the development of synthetic strategies for novel fluorinated polymers and their diverse applications in various fields .
Mécanisme D'action
Target of Action
2,2-Difluoroethyl p-toluenesulfonate, also known as 2,2-difluoroethyl 4-methylbenzenesulfonate, is a versatile reagent used in organic synthesis . It is primarily used to introduce fluorine atoms and sulfonate esters into organic compounds . The primary targets of this compound are functional groups such as alcohols, amines, and carboxylic acids .
Mode of Action
The compound interacts with its targets by substituting the hydrogen atoms in the functional groups with fluorine atoms . This substitution reaction results in the formation of fluorinated organic compounds .
Biochemical Pathways
The compound is known to be used in the synthesis of various organic compounds, including ethers and acylation reagents . These compounds can participate in a variety of biochemical reactions and pathways.
Pharmacokinetics
The compound is soluble in chloroform, ethanol, and ether, but insoluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of 2,2-Difluoroethyl p-toluenesulfonate is the formation of fluorinated organic compounds . These compounds have a wide range of applications in drug discovery and materials chemistry .
Action Environment
The action of 2,2-Difluoroethyl p-toluenesulfonate can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may react with strong oxidizing agents and strong acids . Additionally, the compound should be handled and stored in a well-ventilated area to ensure safety .
Safety and Hazards
2,2-Difluoroethyl p-toluenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust. It should be handled only in a closed system or with appropriate exhaust ventilation .
Propriétés
IUPAC Name |
2,2-difluoroethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBSOOAAXYCXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382030 | |
| Record name | 2,2-Difluoroethyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyl p-toluenesulfonate | |
CAS RN |
135206-84-7 | |
| Record name | 2,2-Difluoroethyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoroethyl (4-methylphenyl)sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

